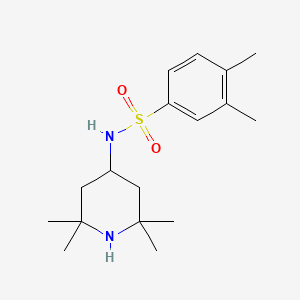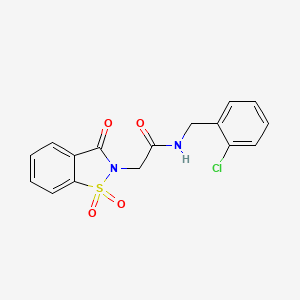![molecular formula C16H18N2OS B3448594 3-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)propanamide](/img/structure/B3448594.png)
3-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)propanamide
説明
3-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)propanamide is a chemical compound that belongs to the class of thioamide derivatives. It is also known as MPTP and has been studied for its potential use in various scientific research applications.
作用機序
The mechanism of action of 3-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)propanamide as an HDAC inhibitor involves the binding of the compound to the active site of HDAC enzymes. This binding prevents the deacetylation of histone proteins, leading to an increase in histone acetylation and subsequent changes in gene expression.
Biochemical and Physiological Effects:
Studies have shown that 3-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)propanamide has various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. Additionally, it has been shown to have neuroprotective effects in models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 3-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)propanamide in lab experiments is its high purity and yield. Additionally, it has been shown to have a high selectivity for HDAC enzymes, making it a useful tool in studying the role of HDACs in various diseases. However, one limitation is that it may have off-target effects on other enzymes and proteins, which could complicate the interpretation of results.
将来の方向性
There are several future directions for research on 3-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)propanamide. One area of interest is its potential use in combination with other therapies for cancer treatment. Additionally, further research is needed to understand its effects on the immune system and its potential use in autoimmune disorders. Another area of interest is its potential use in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, more research is needed to understand its mechanism of action and potential off-target effects.
Conclusion:
In conclusion, 3-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)propanamide is a chemical compound that has been studied for its potential use in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential therapeutic effects and mechanism of action.
科学的研究の応用
3-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)propanamide has been studied for its potential use in various scientific research applications. One of the main areas of research has been its use as an inhibitor of histone deacetylase (HDAC). HDAC inhibitors have been shown to have potential therapeutic effects in various diseases, including cancer, autoimmune disorders, and neurological disorders.
特性
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-13-5-7-15(8-6-13)20-11-9-16(19)18-12-14-4-2-3-10-17-14/h2-8,10H,9,11-12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGFERZKIPQMBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24786841 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(4-methylphenyl)sulfanyl]-N-(pyridin-2-ylmethyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide](/img/structure/B3448524.png)

![3-{[4-(2,4-dimethylphenyl)-1-piperazinyl]carbonyl}-6-nitro-2H-chromen-2-one](/img/structure/B3448550.png)
![ethyl 1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B3448568.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B3448575.png)
![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylmethanesulfonamide](/img/structure/B3448577.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3448599.png)
![N-[4-(benzyloxy)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B3448605.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B3448612.png)
![methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3448624.png)
![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B3448627.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B3448637.png)